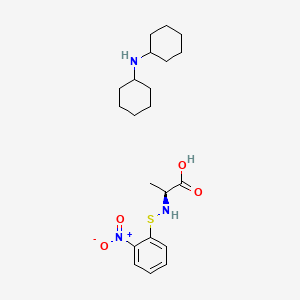

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Description

BenchChem offers high-quality N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H10N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h11-13H,1-10H2;2-6,10H,1H3,(H,12,13)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTGUPPUIQQLBP-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227566 | |

| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-46-9 | |

| Record name | L-Alanine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-Nitrophenyl)thio)-L-alanine, compound with dicyclohexylamine(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(2-nitrophenyl)thio]-L-alanine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

Executive Summary

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH[1][2][3][4]·DCHA) is a specialized amino acid derivative utilized in peptide synthesis. It employs the o-nitrophenylsulfenyl (Nps) group for N-terminal protection, stabilized as a dicyclohexylammonium (DCHA) salt to ensure crystallinity and shelf-stability.[3]

This reagent is particularly valuable in convergent peptide synthesis and scenarios requiring mild, non-acidic deprotection strategies.[3] The Nps group is unique due to its susceptibility to nucleophilic cleavage (thiolysis) and weak acidolysis, rendering it orthogonal to standard Fmoc and Z protecting groups, and semi-orthogonal to Boc strategies.[3]

Chemical Identity & Physiochemical Profile[1][3][5][6][7][8]

| Parameter | Specification |

| CAS Number | 7675-46-9 |

| Chemical Name | N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt |

| Synonyms | Nps-L-Ala-OH[1][2][3][4][5][6]·DCHA; N-(2-Nitrophenylthio)-L-alanine DCHA salt |

| Molecular Formula | |

| Molecular Weight | 423.57 g/mol |

| Appearance | Yellow to Orange crystalline powder |

| Melting Point | ~176°C (Decomposes) |

| Solubility | Soluble in Methanol, DMF, DMSO; Insoluble in Water, Ether |

| Specific Rotation |

Structural Logic

The compound consists of three functional components:

-

L-Alanine: The core amino acid residue.[3]

-

Nps Group: A sulfenamide bond (

) protects the -

DCHA Counterion: A bulky amine that forms a salt with the carboxylic acid, preventing auto-degradation and ensuring the reagent remains a solid rather than an unstable oil.[3]

The Nps Protecting Group Strategy[3]

Mechanism of Protection

The Nps group protects the amine via a sulfenamide bond .[3] Unlike urethane protectors (Boc, Fmoc, Z) which block the amine electronically and sterically, the Nps group is electronically unique.[3] The sulfur atom is susceptible to nucleophilic attack, which is the basis for its removal.[3]

Orthogonality & Deprotection

The Nps group offers a distinct "soft" deprotection mechanism:

-

Nucleophilic Cleavage (Preferred): Treatment with thiols (e.g., 2-mercaptoethanol, thiophenol) or thioacetamide in neutral solvents.[3] This captures the Nps group as a disulfide, liberating the amine.[3]

-

Acidolysis: Cleavable by dilute HCl in non-polar solvents (e.g., HCl/Ether).[3] Note: This is faster than Boc removal but less stable than Z.

Visualizing the Reaction Pathway:

Figure 1: The cleavage mechanism of the Nps group relies on breaking the S-N bond, typically yielding a disulfide byproduct when thiols are used.[3]

Critical Workflow: Desalting (DCHA Removal)[3]

WARNING: The DCHA salt must be removed before coupling. DCHA is a secondary amine that can compete with the amino component during activation, leading to side reactions or low yields.[3] It can also cause racemization of activated esters.

Protocol A: Liberation of Free Acid (Nps-L-Ala-OH)

Objective: Convert Nps-L-Ala-OH[3]·DCHA into reactive Nps-L-Ala-OH.[1][2][3]

-

Suspension: Suspend 1.0 equivalent of Nps-L-Ala-OH·DCHA in Ethyl Acetate (EtOAc) .[3][7] Use approximately 10 mL solvent per gram of salt.

-

Acidification: Cool the suspension to 0-5°C. Add cold 0.5 M

or 5% Citric Acid solution while stirring.-

Note: Avoid strong mineral acids (HCl) at this stage to prevent premature cleavage of the Nps group.[3]

-

-

Separation: Transfer to a separatory funnel. Shake vigorously until the solid dissolves and two clear layers form.

-

Extraction:

-

Collect the organic layer (EtOAc).[3]

-

Wash the aqueous layer twice with fresh EtOAc.

-

Combine organic extracts.

-

-

Washing: Wash the combined organic phase with water (

) and Brine ( -

Drying: Dry over anhydrous

or-

Checkpoint: The product should be used immediately for coupling.

-

Experimental Protocols: Coupling & Deprotection

Protocol B: Peptide Coupling (DCC/HOBt Method)

Once desalted, Nps-L-Ala-OH is coupled to the growing peptide chain.[3]

-

Activation: Dissolve Nps-L-Ala-OH (Free Acid) in DCM or DMF. Add 1.0 eq of HOBt and 1.1 eq of DCC (or DIC) at 0°C.

-

Reaction: Stir for 15-30 minutes to form the active ester.

-

Coupling: Add the amino-component (H-Peptide-Resin or H-AA-OR).[3] Adjust pH to 8 using mild base (NMM or DIPEA) if necessary.[3]

-

Monitoring: Reaction is usually complete in 2-4 hours.

-

Visual Cue: Nps derivatives are yellow. The resin/solution will remain yellow until deprotection.

-

Protocol C: Nps Deprotection (Thiolysis)

This method is preferred over acidolysis to maintain orthogonality with acid-labile side chains (e.g., tBu, Boc).[3]

-

Reagent Prep: Prepare a solution of 2-Mercaptoethanol (2-ME) or Thioacetamide (2-5 eq) in DMF/Water or MeOH.[3]

-

Reaction: Treat the Nps-peptide with the thiol solution.[3]

-

Mechanism: The thiol attacks the sulfur of the Nps group, forming a mixed disulfide (Nps-S-R) and releasing the free amine.[3]

-

Work-up:

Workflow Diagram:

Figure 2: The mandatory operational sequence. Desalting is the critical first step to prevent DCHA interference.[3]

Quality Control & Troubleshooting

Analytical Expectations

-

HPLC: Nps-derivatives are hydrophobic.[3] Expect longer retention times compared to free amino acids.

-

TLC: Use Chloroform/Methanol (9:1).[3] Nps-Ala-OH will appear as a UV-active yellow spot.[3] The DCHA salt will often streak or show a separate spot for DCHA (visualized by Iodine or Ninhydrin).[3]

Common Issues

-

Sulfenamide Instability: The Nps group is sensitive to acid. Do not store the free acid (Nps-L-Ala-OH) for long periods; keep it as the DCHA salt until use.[3]

-

Tryptophan Interference: If the peptide sequence contains Tryptophan, the cleaved Nps cation (sulfenium ion) can attack the indole ring of Trp, causing permanent modification.[3]

-

Solution: Use 2-Methylindole as a scavenger during deprotection to intercept the Nps cation.[3]

-

References

-

Zervas, L., Borovas, D., & Gazis, E. (1963).[3] New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups.[3] Journal of the American Chemical Society, 85(22), 3660–3666.[3]

-

PubChem. (2025).[10] L-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link][3]

Sources

- 1. N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt | 7675-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt | 7675-46-9 | TCI AMERICA [tcichemicals.com]

- 3. CAS 7675-46-9: L-Alanine, N-[(2-nitrophenyl)thio]-, compd.… [cymitquimica.com]

- 4. pure-synth.com [pure-synth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Z-N-ME-DL-ALA-OH DCHA | 91738-83-9 [amp.chemicalbook.com]

- 7. bachem.com [bachem.com]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. Trp-Ala | C14H17N3O3 | CID 6993401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt, a key reagent in peptide synthesis and other areas of organic chemistry. The guide delves into the compound's molecular structure, elucidating the roles of the 2-nitrophenylsulfenyl (Nps) protecting group and the dicyclohexylammonium (DCHA) counterion. Detailed, field-proven methodologies for its synthesis, purification, and characterization using modern spectroscopic techniques are presented. Furthermore, this whitepaper offers expert insights into its application, particularly in solid-phase peptide synthesis (SPPS), including step-by-step protocols for its use and subsequent deprotection. Safety protocols for handling the compound and its precursors are also rigorously detailed. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical, actionable protocols.

Introduction: Strategic Importance in Synthesis

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a specialized amino acid derivative crucial for the controlled and sequential assembly of peptides. The strategic utility of this compound lies in the unique properties of its constituent parts: the L-alanine core, the acid-labile Nps protecting group, and the DCHA salt form which enhances stability and handling.

The 2-nitrophenylsulfenyl (Nps) group provides temporary protection of the alpha-amino group of L-alanine, preventing unwanted side reactions during peptide bond formation. Its characteristic yellow color also allows for visual monitoring of the coupling and deprotection steps in solid-phase peptide synthesis (SPPS). The formation of a dicyclohexylammonium (DCHA) salt is a common and effective strategy to improve the crystallinity and stability of N-protected amino acids, which are often oils or amorphous solids in their free acid form.[1] This crystalline nature facilitates purification by recrystallization, ensuring high purity of the starting material for peptide synthesis.

This guide will provide a deep dive into the chemistry of this important reagent, from its fundamental structure to its practical application in the laboratory.

Molecular Structure and Physicochemical Properties

The structure of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is an ionic pair consisting of the Nps-protected L-alanine anion and the dicyclohexylammonium cation.

-

N-2-Nitrophenylsulfenyl-L-alanine (anion): This component consists of the amino acid L-alanine where the amino group is covalently bonded to a 2-nitrophenylsulfenyl group. The nitro group on the aromatic ring is an electron-withdrawing group, which plays a crucial role in the mechanism of deprotection.

-

Dicyclohexylammonium (cation): This is the protonated form of dicyclohexylamine, a secondary amine. Its bulky and non-polar nature contributes to the crystallinity of the salt.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀N₂O₄S · C₁₂H₂₃N | |

| Molecular Weight | 423.57 g/mol | |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 176 °C | [3] |

| CAS Number | 7675-46-9 | |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a two-step process: N-protection of L-alanine followed by salt formation.

Synthesis of N-2-Nitrophenylsulfenyl-L-alanine

This reaction involves the nucleophilic attack of the amino group of L-alanine on the sulfur atom of 2-nitrophenylsulfenyl chloride (Nps-Cl).

Experimental Protocol:

-

Dissolution of L-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nps-Cl: In a separate flask, dissolve 2-nitrophenylsulfenyl chloride (1.05 eq.) in dioxane or tetrahydrofuran (THF).

-

Reaction: Slowly add the Nps-Cl solution to the L-alanine solution dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C and ensuring vigorous stirring. The pH of the reaction mixture should be maintained at approximately 9-10 by the dropwise addition of 1 M NaOH if necessary. The reaction progress can be monitored by the disappearance of the starting materials using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M hydrochloric acid. The Nps-L-alanine product will precipitate out of the solution.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Formation and Purification of the Dicyclohexylammonium Salt

The crude Nps-L-alanine is then converted to its DCHA salt to facilitate purification.

Experimental Protocol:

-

Dissolution: Dissolve the crude Nps-L-alanine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Addition of Dicyclohexylamine: Slowly add dicyclohexylamine (1.0 eq.) to the solution with stirring.

-

Crystallization: The dicyclohexylammonium salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Drying: Dry the purified salt under vacuum to a constant weight.

Caption: A typical cycle for solid-phase peptide synthesis using an Nps-protected amino acid.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

N-terminal Deprotection (if applicable): If the resin has a protected N-terminal amino group (e.g., Fmoc), deprotect it using the appropriate conditions (e.g., 20% piperidine in DMF for Fmoc).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Pre-activate the Nps-L-alanine (1.5-3 eq.) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in DMF for 10-15 minutes.

-

Add the activated Nps-L-alanine solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test).

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Repeat: Repeat the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

Nps-Group Deprotection

The Nps group is cleaved under mild acidic conditions.

Mechanism of Deprotection:

The cleavage is initiated by the protonation of the nitrogen atom of the sulfonamide. This is followed by the nucleophilic attack of a scavenger (e.g., indole or tryptophan) at the sulfur atom, leading to the release of the free amine and the formation of a sulfenyl scavenger adduct.

Caption: Simplified mechanism of acid-catalyzed Nps group cleavage.

Experimental Protocol for Deprotection:

-

Deprotection Solution: Prepare a solution of 0.1 M HCl in an organic solvent such as dioxane or methanol. The addition of a scavenger like indole (2 eq.) is recommended to prevent side reactions.

-

Cleavage: Treat the Nps-protected peptide-resin with the deprotection solution for 15-30 minutes at room temperature.

-

Washing: Wash the resin thoroughly with the deprotection solvent, followed by DMF and DCM, to remove the cleaved Nps-scavenger adduct.

Safety and Handling

For professional research use only. [4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Precursors: The precursor, 2-nitrophenylsulfenyl chloride, is corrosive and a lachrymator. Handle with extreme care in a fume hood. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place at the recommended temperature of -20°C.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a valuable and versatile reagent for peptide synthesis. Its stability, ease of handling due to its crystalline nature, and the mild conditions required for the deprotection of the Nps group make it a useful alternative to other N-protected amino acids. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and application, with the aim of equipping researchers with the knowledge and protocols necessary for its effective use in the laboratory.

References

-

PureSynth. (n.d.). N-2-Nitrophenylsulfenyl-L-Alanine Dicyclohexylammonium Salt 98.0%(HPLC). Retrieved from [Link]

-

Aladdin Scientific. (n.d.). N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt, min 98% (HPLC), 250 mg. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Nps-Protected L-Alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(2-nitrophenylsulfenyl)-L-alanine (Nps-L-alanine), a critical reagent in peptide chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical aspects of its preparation and use.

Introduction: The Significance of the Nps-Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis, the selective protection and deprotection of amino acid functional groups are paramount to achieving the desired peptide sequence. The 2-nitrophenylsulfenyl (Nps) group, introduced by Zervas and colleagues, serves as a valuable tool for the temporary protection of the α-amino group of amino acids. Its utility stems from its facile introduction under mild basic conditions and, more importantly, its selective removal under gentle acidic conditions or by thiolysis, which leaves other acid-labile or base-labile protecting groups intact. This orthogonality is a key advantage in the strategic assembly of complex peptides.

The Nps group's distinct yellow coloration also offers a convenient method for visually monitoring the progress of coupling and deprotection steps during solid-phase peptide synthesis. This guide will focus on the synthesis of Nps-protected L-alanine, a fundamental building block for the incorporation of alanine residues into a growing peptide chain.

Synthesis of Nps-L-Alanine: A Modified Schotten-Baumann Approach

The most common and efficient method for the synthesis of Nps-L-alanine involves the reaction of L-alanine with 2-nitrophenylsulfenyl chloride (Nps-Cl) under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated amino group of L-alanine attacks the electrophilic sulfur atom of Nps-Cl.

Reaction Mechanism

The synthesis is typically carried out in an aqueous basic solution. The base, usually sodium hydroxide or potassium hydroxide, serves to deprotonate the amino group of L-alanine, thereby increasing its nucleophilicity. The resulting amino anion then attacks the sulfur atom of 2-nitrophenylsulfenyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.

Figure 1: Reaction mechanism for the synthesis of Nps-L-alanine.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of Nps-L-alanine.

Materials:

-

L-Alanine

-

2-Nitrophenylsulfenyl chloride (Nps-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Dioxane or Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of L-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 equivalent) in a 2 N sodium hydroxide solution. The amount of NaOH solution should be sufficient to completely dissolve the amino acid and maintain a basic pH. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Nps-Cl Solution: In a separate flask, dissolve 2-nitrophenylsulfenyl chloride (1.05 equivalents) in an equal volume of dioxane or THF.

-

Reaction: While vigorously stirring the L-alanine solution, add the Nps-Cl solution dropwise over a period of 30-60 minutes. Concurrently, add a 2 N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 9. The reaction is exothermic, so it is crucial to maintain the temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The solution will typically be a deep yellow or orange color.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with an equal volume of diethyl ether to remove any unreacted Nps-Cl and other nonpolar impurities. Discard the organic layer.

-

Acidification and Product Isolation: Cool the aqueous layer in an ice-water bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with vigorous stirring. A yellow precipitate of Nps-L-alanine will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.

Purification

The crude Nps-L-alanine can be further purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If the solution is cloudy, hot filter it to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (0-4 °C) to induce crystallization.

-

Collect the yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

A stable and highly crystalline form of Nps-L-alanine can be obtained as its dicyclohexylammonium (DCHA) salt. This is particularly useful for long-term storage.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Rationale | Expected Outcome |

| Stoichiometry (L-Ala:Nps-Cl) | 1 : 1.05 | A slight excess of Nps-Cl ensures complete reaction of the amino acid. | High conversion of L-alanine. |

| Solvent | Aqueous NaOH / Dioxane or THF | Provides a biphasic system allowing for good mixing and reaction control. | Efficient reaction and easy separation. |

| pH | 8 - 9 | Maintains the amino group in its deprotonated, nucleophilic state. | Promotes the desired N-acylation. |

| Temperature | 0 - 10 °C | Controls the exothermic reaction and minimizes side reactions. | Clean reaction profile. |

| Reaction Time | 2 - 4 hours | Ensures the reaction goes to completion. | High yield of the product. |

| Purification Method | Recrystallization (Ethyl Acetate/Hexane) | Removes impurities and provides a high-purity product. | Crystalline yellow solid. |

| Expected Yield | 70 - 90% | - | - |

| Melting Point | 145-147 °C (for the free acid) | A sharp melting point indicates high purity. | - |

Characterization of Nps-L-Alanine

The identity and purity of the synthesized Nps-L-alanine should be confirmed by various analytical techniques.

-

Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a pure compound.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the protons of the alanine moiety and the nitrophenyl group. The integration of the peaks should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the Nps-L-alanine molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (carboxylic acid), and NO₂ groups.

-

Deprotection of the Nps Group

The selective removal of the Nps group is a key feature of its utility in peptide synthesis. This can be achieved under mild acidic conditions or through thiolysis.

Acidic Cleavage

The Nps group is readily cleaved by treatment with a dilute solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or dioxane.[1]

Figure 2: Acidic cleavage of the Nps group.

Deprotection Protocol (Acidic):

-

Dissolve the Nps-protected peptide in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Add a 2 M solution of HCl in diethyl ether (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

The deprotected amino acid or peptide hydrochloride salt will often precipitate and can be collected by filtration or isolated by evaporation of the solvent.

Thiolysis

A milder and often preferred method for Nps deprotection is thiolysis, which involves the use of a thiol reagent such as thiophenol or 2-mercaptoethanol in the presence of a base.[2] This method is particularly useful when other acid-sensitive groups are present in the peptide.

Deprotection Protocol (Thiolysis):

-

Dissolve the Nps-protected peptide in a solvent such as dimethylformamide (DMF).

-

Add thiophenol (10-20 equivalents) and triethylamine (1 equivalent).[2]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The deprotected peptide can be isolated by precipitation with diethyl ether and subsequent purification.

Conclusion

The synthesis of Nps-L-alanine is a straightforward and high-yielding process that provides a valuable building block for peptide synthesis. The Nps protecting group offers the advantages of mild introduction and selective removal under orthogonal conditions, making it a useful tool in the arsenal of the peptide chemist. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and utilize Nps-L-alanine in their work.

References

-

Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulphenyl and o-Nitrophenylsulphenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

-

Poduška, K., & Rudinger, J. (1959). Amino acids and peptides. XXXIII. O-Nitrophenylsulfenyl group, a new protecting group in peptide synthesis. Collection of Czechoslovak Chemical Communications, 24(11), 3449-3450. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of Nps-Amino Acid DCHA Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The preservation of starting material integrity is paramount in the synthesis of peptides and complex organic molecules. This guide provides an in-depth technical overview of the stability and recommended storage conditions for N-o-nitrophenylsulfenyl (Nps)-protected amino acids, specifically as their dicyclohexylamine (DCHA) salts. We will explore the underlying chemical principles governing their stability, delineate critical environmental factors that influence degradation, and establish field-proven protocols for storage and handling. Furthermore, this document details methodologies for assessing the stability of these valuable reagents, ensuring their optimal performance in synthetic applications.

Introduction: The Strategic Importance of Nps-Amino Acid DCHA Salts

In the landscape of peptide synthesis and organic chemistry, the selection of appropriate protecting groups is a critical determinant of success. The N-o-nitrophenylsulfenyl (Nps) group is an acid-labile protecting group for amines, offering distinct advantages in specific synthetic strategies. The formation of a dicyclohexylammonium (DCHA) salt is a common and effective method for improving the handling and stability of N-protected amino acids, particularly those that are oils or difficult to crystallize in their free acid form[1]. The ionic interaction between the acidic Nps-amino acid and the basic DCHA enhances crystallinity and thermal stability, facilitating purification and storage.

However, the inherent reactivity of the Nps group, particularly its sensitivity to acid and light, necessitates a thorough understanding of its stability profile. This guide is designed to equip researchers with the expert knowledge required to maintain the integrity and purity of Nps-amino acid DCHA salts, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

The Chemistry of Stability: Understanding Degradation Pathways

The stability of an Nps-amino acid DCHA salt is intrinsically linked to the chemical vulnerabilities of the Nps protecting group and the ionic nature of the salt. Several degradation pathways can compromise the integrity of the compound:

-

Acid-Catalyzed Hydrolysis: The Nps group is susceptible to cleavage under acidic conditions. While the DCHA salt form provides a non-acidic microenvironment, exposure to external acidic contaminants or acidic degradation byproducts can initiate the removal of the Nps group.

-

Photolytic Cleavage: The nitroaromatic chromophore within the Nps group makes it sensitive to light, particularly in the UV spectrum. Prolonged exposure to light can lead to photolytic degradation, resulting in the formation of colored impurities and a decrease in the purity of the starting material. It is crucial to store light-sensitive reagents in opaque containers to protect them from direct light exposure[2][3].

-

Thermal Decomposition: While DCHA salts generally exhibit improved thermal stability compared to their free acid counterparts, elevated temperatures can still promote degradation[4][5]. The specific melting point and decomposition temperature will vary depending on the amino acid side chain.

-

Oxidation: Certain amino acid side chains, such as those in cysteine, methionine, and tryptophan, are susceptible to oxidation[6]. While the Nps group itself is not highly prone to oxidation, the overall stability of the molecule can be affected by the oxidative degradation of the amino acid residue.

-

Hygroscopicity and Hydrolysis: Some amino acid DCHA salts can be hygroscopic, absorbing moisture from the atmosphere. This can lead to hydrolytic degradation of the Nps group or other sensitive functional groups within the molecule. Peptides containing amino acids like aspartic acid, glutamic acid, lysine, arginine, or histidine are particularly prone to moisture absorption[6].

dot graph TD; A[Nps-Amino Acid DCHA Salt] -->|H+| B(Acid-Catalyzed Hydrolysis); A -->|hv| C(Photolytic Cleavage); A -->|Δ| D(Thermal Decomposition); A -->|O2| E(Oxidation of Side Chain); A -->|H2O| F(Hydrolysis); B --> G{Deprotection & Impurities}; C --> H{Colored Byproducts}; D --> I{Decomposition Products}; E --> J{Oxidized Amino Acid}; F --> K{Hydrolyzed Nps Group};

subgraph Degradation Factors direction LR H_plus[Acid]; Light[Light]; Heat[Heat]; Oxygen[Oxygen]; Moisture[Moisture]; end

H_plus --> B; Light --> C; Heat --> D; Oxygen --> E; Moisture --> F;

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style Degradation fill:#F1F3F4,stroke:#5F6368,stroke-width:1px

end

Caption: Major degradation pathways for Nps-amino acid DCHA salts.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, a stringent storage and handling protocol is essential. The following recommendations are based on established best practices for sensitive chemical reagents.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[6][7][8] Short-term: 2-8°C. | Lower temperatures significantly reduce the rates of all chemical degradation pathways. |

| Light | Store in amber or opaque containers in the dark.[2][3] | Prevents photolytic cleavage of the light-sensitive Nps group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination from external sources and loss of material. |

Handling Procedures

A self-validating system for handling Nps-amino acid DCHA salts ensures that the integrity of the compound is maintained from the moment it is received until it is consumed in a reaction.

dot graph TD; subgraph "Receiving & Initial Storage" A[Receive Shipment] --> B{Inspect Container Seal}; B --> C{Equilibrate to Room Temp.}; C --> D[Transfer to -20°C Storage]; end

end

Caption: Recommended workflow for handling Nps-amino acid DCHA salts.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis.

-

Inert Atmosphere: If possible, handle the material in a glove box or under a stream of inert gas.

-

Minimize Exposure: Weigh the required amount of material quickly and minimize its exposure to ambient light and air. Use of a low-light environment is recommended[3].

-

Resealing: After dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.

-

Storage: Promptly return the container to the recommended storage temperature.

Analytical Methods for Stability Assessment

Regular assessment of the purity and integrity of Nps-amino acid DCHA salts is a cornerstone of quality control. The following analytical techniques are recommended for a comprehensive stability-indicating analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of Nps-amino acid DCHA salts and detecting degradation products.

Experimental Protocol: Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from potential impurities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes. The exact gradient should be optimized for the specific Nps-amino acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the Nps chromophore (typically around 365 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Sample Preparation: Dissolve a known concentration of the Nps-amino acid DCHA salt in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for routine checks of purity.

Experimental Protocol: TLC Analysis

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The ratio should be adjusted to achieve an Rf value of 0.3-0.5 for the main spot.

-

Visualization: The Nps group is chromophoric, so the spot will be visible under UV light (254 nm and 365 nm). The inherent yellow color of the Nps group also allows for visual inspection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structural integrity of the molecule and to detect the presence of impurities. The characteristic aromatic protons of the Nps group and the protons of the DCHA moiety should be clearly identifiable.

Mass Spectrometry (MS)

MS can confirm the molecular weight of the Nps-amino acid DCHA salt and help identify any degradation products.

Conclusion: Best Practices for Ensuring Long-Term Stability

The long-term stability of Nps-amino acid DCHA salts is achievable through a combination of understanding their chemical vulnerabilities and implementing rigorous storage and handling protocols. The key takeaways for researchers and drug development professionals are:

-

Prioritize Cold and Dark Storage: The single most effective measure to preserve the integrity of these reagents is storage at -20°C in the dark.

-

Control the Atmosphere: The exclusion of moisture and oxygen is critical. Always store under an inert atmosphere and allow containers to equilibrate to room temperature before opening.

-

Implement a Self-Validating Handling Protocol: A consistent and careful handling procedure will prevent accidental degradation.

-

Regularly Assess Purity: Employ stability-indicating analytical methods like HPLC to monitor the purity of your starting materials over time.

By adhering to the principles and protocols outlined in this guide, scientists can ensure the reliability of their Nps-amino acid DCHA salts, leading to more consistent and successful synthetic outcomes.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

Needle.Tube. (n.d.). Proper Storage and Management of Lab Reagents: Guidelines and Best Practices in Hospital Settings. Retrieved from [Link]

-

Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

- Prakash, H., Kumar, A., & Kumar, V. (2013). Increased thermal stability of proteins in the presence of amino acids.

- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703-711.

- Luttke, A., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 686-694.

-

United States Pharmacopeia. (n.d.). <1052> AMINO ACID ANALYSIS. Retrieved from [Link]

- van den Heever, J. P., Thompson, T. S., Curtis, J. M., Ibrahim, A., & Pernal, S. F. (2015). Stability of dicyclohexylamine and fumagillin in honey. Food chemistry, 179, 249-254.

- Vo, T. D. L., et al. (2023). Preparation, Amino Acid Composition, Peptide Fractionation, Thermal and pH Activity Stability of Featherback (Chitala Ornata) Skin Gelatin Hydrolysate with Zinc-Binding Capacity. Chemical Engineering Transactions, 106, 871-876.

Sources

- 1. bachem.com [bachem.com]

- 2. needle.tube [needle.tube]

- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 4. researchgate.net [researchgate.net]

- 5. cetjournal.it [cetjournal.it]

- 6. genscript.com [genscript.com]

- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 8. bachem.com [bachem.com]

Technical Guide: Solubility and Handling of Nps-L-Ala-DCHA in Organic Synthesis

Topic: Solubility and Handling of Nps-L-Ala-DCHA Content Type: In-depth Technical Guide

Executive Summary

Nps-L-Ala-DCHA (2-nitrophenylsulfenyl-L-alanine dicyclohexylamine salt) represents a critical intermediate in peptide chemistry, specifically designed to overcome the physical handling limitations of Nps-protected amino acids. While the 2-nitrophenylsulfenyl (Nps) group provides excellent amine protection labile to mild acid, the free acid forms of Nps-amino acids are frequently unstable oils or amorphous solids.

The formation of the dicyclohexylamine (DCHA) salt transforms these lipophilic intermediates into highly crystalline, stable yellow solids. This guide details the solubility profile of Nps-L-Ala-DCHA, providing the thermodynamic basis for its purification (recrystallization) and the kinetic protocols for its application in solid-phase and solution-phase peptide synthesis (SPPS).

Chemical Profile and Physicochemical Properties

The solubility behavior of Nps-L-Ala-DCHA is dictated by the ionic interaction between the bulky, lipophilic dicyclohexylammonium cation and the aromatic Nps-L-alaninate anion.

| Property | Specification |

| Compound Name | Nps-L-Ala-DCHA |

| Systematic Name | 2-Nitrophenylsulfenyl-L-alanine dicyclohexylammonium salt |

| Molecular Structure | Ionic pair: [C₆H₁₁]₂NH₂⁺ · [2-NO₂-C₆H₄-S-NH-CH(CH₃)-COO]⁻ |

| Appearance | Yellow crystalline powder (Chromophore: Nps group) |

| Stability | Stable to base; highly sensitive to acid (Nps cleavage) |

| Primary Utility | Purification and storage of Nps-L-Alanine |

Solubility Profile in Common Organic Solvents

The solubility of Nps-L-Ala-DCHA follows a specific polarity threshold. The salt is generally soluble in polar protic and aprotic solvents capable of solvating the ionic pair, while remaining insoluble in non-polar alkanes and water.

Quantitative Solubility Classification

Note: Solubility is temperature-dependent. "Hot" refers to solvents near boiling point; "Cold" refers to 0–4°C.

| Solvent Class | Specific Solvent | Solubility Status (RT) | Application Context |

| Alcohols | Methanol (MeOH) | Soluble | Primary solvent for dissolution prior to crystallization. |

| Ethanol (EtOH) | Soluble (High in Hot) | Preferred solvent for recrystallization. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Used for solution-phase transfers; excellent solvation of the lipophilic Nps group. |

| Chloroform (CHCl₃) | Soluble | Alternative to DCM. | |

| Polar Aprotic | DMF / DMSO | Highly Soluble | Used in coupling reactions if salt is not converted to free acid. |

| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Critical: Soluble in hot EtOAc; crystallizes upon cooling. |

| Ethers | Diethyl Ether (Et₂O) | Insoluble | Primary anti-solvent for precipitation. |

| THF | Moderately Soluble | Variable; often avoided for crystallization due to peroxide risks. | |

| Hydrocarbons | Hexanes / Pet. Ether | Insoluble | Anti-solvent used to force crystallization from alcohols/EtOAc. |

| Aqueous | Water | Insoluble | The bulky hydrophobic groups (DCHA + Nps) prevent aqueous solvation. |

Mechanistic Insight: The "Solubility Switch"

The utility of the DCHA salt lies in its differential solubility .

-

Purification: Impurities remain in the mother liquor while the salt crystallizes from hot Ethanol or Ethyl Acetate.

-

Liberation: The salt's insolubility in water allows for a biphasic extraction. When acidified, the DCHA remains in the aqueous phase (as DCHA·HCl), while the liberated Nps-L-Ala-OH partitions into the organic phase (EtOAc).

Visualization: Solubility & Workflow Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Purification vs. Application).

Figure 1: Solubility logic map for Nps-L-Ala-DCHA, dictating solvent choice for purification versus activation workflows.

Experimental Protocols

Protocol A: Recrystallization of Nps-L-Ala-DCHA

Objective: To purify the salt from crude reaction mixtures or aged samples.

Principle: Exploiting the high temperature coefficient of solubility in alcohols or ethyl acetate.

-

Dissolution: Suspend the crude Nps-L-Ala-DCHA in a minimum volume of boiling Ethanol or Methanol .

-

Note: If the salt does not dissolve completely, add small increments of solvent.

-

-

Filtration: Filter the hot solution rapidly to remove any insoluble mechanical impurities (e.g., dicyclohexylurea byproducts).

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature.

-

Anti-solvent Addition: If crystallization is slow, add Diethyl Ether or Petroleum Ether dropwise until the solution becomes slightly turbid.

-

-

Isolation: Cool the mixture to 4°C for 4–12 hours. Filter the bright yellow crystals and wash with cold Ether/Hexane (1:1).

-

Drying: Dry under high vacuum over P₂O₅ to remove solvent traces.

Protocol B: Liberation of the Free Acid (Nps-L-Ala-OH)

Objective: To convert the stable storage form (salt) into the reactive carboxylic acid for peptide coupling.

Principle: Acidolytic displacement. The DCHA is protonated and sequestered in the aqueous phase; the lipophilic Nps-amino acid transfers to the organic phase.

Reagents:

-

Ethyl Acetate (EtOAc)

-

0.2 N Sulfuric Acid (H₂SO₄) or 5% Potassium Bisulfate (KHSO₄)

-

Warning: Do NOT use HCl, as it may prematurely cleave the Nps group (Nps is acid-labile).

Workflow:

-

Suspension: Suspend 1.0 g of Nps-L-Ala-DCHA in 20 mL of Ethyl Acetate in a separatory funnel.

-

Acidification: Add 20 mL of 0.2 N H₂SO₄ . Shake vigorously until the solid dissolves completely.

-

Observation: The yellow color should transfer entirely to the upper organic layer.

-

-

Separation: Drain the aqueous layer (contains DCHA sulfate).

-

Washing: Wash the organic layer twice with water (10 mL each) to remove excess acid and salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Usage: Evaporate the EtOAc to obtain Nps-L-Ala-OH as an oil or solid, which must be used immediately for coupling (e.g., DCC/HOBt method).

Mechanistic Analysis: Why DCHA?

The selection of Dicyclohexylamine (DCHA) as the counter-ion is not arbitrary; it is a calculated choice based on structural chemistry.

-

Crystallinity Induction: Nps-amino acids are often "oils" due to the rotational freedom of the sulfenyl linkage and the alkyl side chains. The DCHA cation is rigid, bulky, and symmetrical, providing a scaffold that forces the anion into a regular lattice structure, enabling crystallization.

-

Lipophilicity Match: The Nps group is highly lipophilic (aromatic ring + sulfur). A small inorganic cation (like Na⁺) would create an amphiphilic salt (soap-like) that might form micelles rather than crystals. DCHA matches the lipophilicity, ensuring solubility in organic purification solvents (MeOH/EtOAc) rather than water.

-

Base Stability: DCHA is a non-nucleophilic base. It stabilizes the carboxylic acid without attacking the electrophilic sulfur of the Nps group.

References

-

Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7582, Dicyclohexylamine. PubChem. [Link]

molecular weight of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt

An In-Depth Technical Guide to N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH·DCHA)

Abstract

This technical guide provides a comprehensive overview of N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt (Nps-L-Ala-OH·DCHA), a key reagent in synthetic peptide chemistry. We will explore its chemical identity, physicochemical properties, and the fundamental principles governing its application. The primary focus is on the strategic use of the 2-nitrophenylsulfenyl (Nps) protecting group and the dicyclohexylammonium (DCHA) counterion, which together provide a stable, crystalline, and highly efficient building block for peptide synthesis. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for the liberation of the free acid, its subsequent coupling in solid-phase peptide synthesis (SPPS), and the selective cleavage of the Nps group. The causality behind experimental choices is elucidated to provide a framework of self-validating methodologies, ensuring both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use. Nps-L-Ala-OH·DCHA is a derivative of the amino acid L-alanine, modified for controlled, stepwise incorporation into a peptide chain.

Nomenclature and Chemical Identifiers

The compound is recognized by several synonyms, reflecting its structure as a salt between the Nps-protected alanine and dicyclohexylamine.

| Property | Value | Source |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanyl]aminopropanoic acid | [1] |

| Synonyms | N-Nps-L-alanine Dicyclohexylammonium Salt, Nps-Ala-OH·DCHA, N-(2-Nitrophenylthio)-L-alanine Dicyclohexylammonium Salt | [2][3] |

| CAS Number | 7675-46-9 | [2][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄S · C₁₂H₂₃N | [2][4][5] |

| Molecular Weight | 423.57 g/mol | [1][2][4][5] |

| EC Number | 231-650-5 | [5] |

Chemical Structure

The molecule is an acid-base salt. The anionic component is L-alanine with its amino group protected by a 2-nitrophenylsulfenyl (Nps) moiety. The cationic component is the protonated form of dicyclohexylamine.

Caption: Structure of Nps-L-Ala-OH·DCHA Salt.

Physicochemical Data

The compound's solid, crystalline nature makes it a reliable and stable reagent for laboratory use.

| Property | Value | Source |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][3] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 593.5 °C at 760 mmHg | [2] |

| Purity | Typically >98% (HPLC) | [2][3][4] |

| Storage | Store at -20°C for long-term stability | [5] |

The Role of Nps-L-Ala-OH·DCHA in Peptide Synthesis

The design of Nps-L-Ala-OH·DCHA is a deliberate chemical strategy to overcome common challenges in peptide synthesis, namely the prevention of unwanted side reactions and the improvement of reagent stability.

The 2-Nitrophenylsulfenyl (Nps) Protecting Group: A Mechanistic Overview

In peptide synthesis, the amino group of an incoming amino acid must be temporarily blocked or "protected" to prevent it from reacting with itself (self-polymerization) during the carboxyl group activation step.[6] The Nps group serves this purpose.

Causality of Use:

-

Mild Cleavage Conditions: The key advantage of the Nps group is its lability under very mild acidic conditions (e.g., dilute HCl in an organic solvent). This allows for its removal without affecting other more acid-stable protecting groups (like Boc) or the bond linking the peptide to a solid support resin, a principle known as orthogonality .

-

Chromophoric Nature: The nitrophenyl moiety is a chromophore, which allows for the spectrophotometric monitoring of coupling and deprotection steps during synthesis.

The Dicyclohexylammonium (DCHA) Salt: Rationale for Use

While the Nps-protected amino acid is the active component, its free acid form can be unstable, oily, or difficult to purify. Forming a salt with dicyclohexylamine (DCHA) addresses these issues.[7]

Causality of Use:

-

Enhanced Stability: The salt form significantly increases the shelf-life and thermal stability of the Nps-amino acid.[7]

-

Crystallinity: DCHA salts are often highly crystalline, which facilitates purification by simple recrystallization, ensuring high purity of the starting material.[7] This crystalline nature also makes the compound easier to handle and weigh accurately.

-

Suppressed Side Reactions: By protecting the carboxyl group as a carboxylate salt, the propensity for side reactions, such as the formation of N-carboxyanhydrides (NCAs), is reduced.

Logical Workflow in Solid-Phase Peptide Synthesis (SPPS)

The use of Nps-L-Ala-OH·DCHA in SPPS follows a logical, multi-step sequence. The first critical step is the quantitative conversion of the salt back to its free acid form, which is the species that will be activated and coupled to the growing peptide chain.

Caption: Workflow for using Nps-L-Ala-OH·DCHA in SPPS.

Key Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind each step is explained to ensure reproducibility and troubleshooting capability.

Protocol 1: Liberation of Free Acid (Nps-L-Ala-OH) from DCHA Salt

Principle: This protocol employs a liquid-liquid extraction to convert the salt into its free acid. The DCHA salt is partitioned between an organic solvent (ethyl acetate) and a weak aqueous acid (e.g., 10% citric acid). The aqueous acid protonates the carboxylate to yield the free acid (soluble in the organic phase) and protonates the dicyclohexylamine to form a water-soluble salt (dicyclohexylammonium citrate), which remains in the aqueous phase.

Methodology:

-

Dissolution: Weigh 1.0 equivalent of Nps-L-Ala-OH·DCHA salt and suspend it in ethyl acetate (approx. 10 mL per gram of salt).

-

Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of 10% w/v aqueous citric acid solution. Shake the funnel vigorously for 1-2 minutes.

-

Phase Separation: Allow the layers to separate. The upper organic layer, containing the desired Nps-L-Ala-OH, will typically be yellow. The lower aqueous layer will be colorless.

-

Washing: Drain the lower aqueous layer. Wash the organic layer two more times with the 10% citric acid solution, followed by two washes with brine (saturated NaCl solution) to remove residual water.

-

Drying: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes.

-

Isolation: Filter off the drying agent. The resulting filtrate contains the Nps-L-Ala-OH free acid. This solution can be used directly in the next coupling step, or the solvent can be removed under reduced pressure to yield the free acid as a solid or oil.

Protocol 2: Coupling of Nps-L-Ala-OH in SPPS

Principle: The carboxyl group of the free Nps-L-Ala-OH is activated to make it more electrophilic, facilitating amide bond formation with the free N-terminal amine of the peptide chain attached to the solid support. Dicyclohexylcarbodiimide (DCC) is a common activating agent, often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Methodology:

-

Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide has been removed and the resin has been washed and neutralized according to standard SPPS protocols.

-

Activation Mixture: In a separate vessel, dissolve the freshly prepared Nps-L-Ala-OH (typically 3 equivalents relative to the resin loading) and HOBt (3 eq.) in an appropriate SPPS solvent (e.g., DMF or NMP). Cool the solution in an ice bath (0 °C).

-

Activation: Add DCC (3 eq.) to the cooled solution and stir for 10-15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU), the byproduct of activation, will form.

-

Coupling: Filter the activation mixture to remove the DCU precipitate and add the filtrate directly to the vessel containing the prepared resin.

-

Reaction: Agitate the resin slurry at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the free primary amine).

-

Washing: Once complete, drain the reaction solvent and thoroughly wash the resin with DMF, dichloromethane, and methanol to remove excess reagents and byproducts.

Protocol 3: Nps Group Cleavage

Principle: The Nps group is cleaved by treatment with a controlled amount of acid, typically hydrogen chloride. The sulfur atom is protonated, making it a good leaving group. A scavenger is often added to trap the reactive o-nitrophenylsulfenyl chloride species that is released, preventing side reactions with sensitive residues like tryptophan.

Methodology:

-

Resin Preparation: Swell the Nps-protected peptide-resin in dichloromethane (DCM).

-

Cleavage Cocktail: Prepare a solution of 2 equivalents of HCl (e.g., from a 4M solution in dioxane) in DCM. Include a scavenger such as 2-methylindole (10 equivalents).

-

Deprotection: Add the cleavage cocktail to the resin and agitate for 5-10 minutes at room temperature. The solution will typically turn a deep red/orange color.

-

Washing: Drain the cleavage solution and wash the resin thoroughly with DCM to remove all cleavage byproducts.

-

Neutralization: Neutralize the resulting amine hydrochloride salt on the resin with a solution of a hindered base (e.g., 10% diisopropylethylamine in DMF) before proceeding to the next coupling cycle.

Conclusion

N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt is a highly valuable, specialized reagent for peptide synthesis. Its design reflects a sophisticated chemical strategy: the Nps group provides orthogonal N-terminal protection removable under exceptionally mild conditions, while the DCHA salt form confers superior stability, purity, and handling properties.[5][7] By understanding the chemical principles and following validated protocols for its activation, coupling, and deprotection, researchers can effectively leverage this building block for the synthesis of complex peptides, contributing to advancements in drug discovery and biochemical research.

References

-

Aladdin Scientific. (n.d.). N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt, min 98% (HPLC), 250 mg. Retrieved from [Link]

-

PureSynth. (n.d.). N-2-Nitrophenylsulfenyl-L-Alanine Dicyclohexylammonium Salt 98.0%(HPLC). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine. Retrieved from [Link]

- Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.

-

PubChem. (n.d.). L-azidoasparagine DCHA salt. Retrieved from [Link]

-

Katakai, R., & Oya, M. (1975). NEW METHOD FOR PEPTIDE SYNTHESIS USING o-NITROPHENYLSULFENYL N-CARBOXY α-AMINO ACID ANHYDRIDES. Chemistry Letters, 4(12), 12-15. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

NCCHEMISTRY. (2025). ALANINE SYNTHESIS. YouTube. Retrieved from [Link]

-

Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Nosyl-l-alanine. Retrieved from [Link]

-

PubChem. (n.d.). Alliin. Retrieved from [Link]

Sources

- 1. CAS 7675-46-9: L-Alanine, N-[(2-nitrophenyl)thio]-, compd.… [cymitquimica.com]

- 2. pure-synth.com [pure-synth.com]

- 3. N-2-Nitrophenylsulfenyl-L-alanine Dicyclohexylammonium Salt | 7675-46-9 | TCI AMERICA [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

Technical Guide: The Strategic Utility of Dicyclohexylammonium (DCHA) Salts in Amino Acid Derivatives

Executive Summary

In peptide chemistry and drug development, the physical state of building blocks dictates process efficiency. A recurring challenge in the synthesis of N-protected amino acids—particularly tert-butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z/Cbz) derivatives—is their tendency to exist as viscous, non-crystalline oils or low-melting solids. These "oily intermediates" resist purification by recrystallization and are prone to degradation.

Dicyclohexylamine (DCHA) serves as a critical auxiliary reagent to solve this problem.[1] By neutralizing the free carboxylic acid of the protected amino acid with DCHA, chemists generate a Dicyclohexylammonium salt . These salts are typically highly crystalline, stable, and non-hygroscopic, allowing for high-purity isolation without chromatography. However, the DCHA moiety acts as a "chemical cap" that must be removed prior to peptide coupling to prevent side reactions.

The Physicochemical Rationale

The utility of DCHA salts rests on three physicochemical pillars that drive experimental success.

Lattice Energy and Crystallinity

Many N-protected amino acids lack sufficient intermolecular forces (hydrogen bonding/stacking) to form stable crystal lattices, resulting in oils. Dicyclohexylamine is a bulky, secondary amine. When it forms a salt with an amino acid, the two hydrophobic cyclohexyl rings provide significant van der Waals interactions and steric bulk. This increases the lattice energy of the complex, forcing the molecule into a solid, crystalline state.

-

Benefit: Enables purification via recrystallization (e.g., from Ethanol/Hexane) rather than expensive and time-consuming silica gel chromatography.

Chemical Stability

Free carboxylic acids can undergo slow decarboxylation or intermolecular anhydride formation during prolonged storage. The DCHA salt "locks" the proton in a stable ammonium-carboxylate ion pair.

-

Benefit: Extends shelf-life from weeks (as an oil) to years (as a salt).

Hygroscopicity Control

Amorphous oils are often hygroscopic, absorbing atmospheric water that hydrolyzes sensitive protecting groups or interferes with stoichiometry. DCHA salts are generally hydrophobic and non-hygroscopic.

Mechanism of Action

The formation of the salt is a Brønsted-Lowry acid-base reaction. The process is reversible, which is the key to its utility: the salt is formed for storage/purification and broken ("desalted") for reaction.

Diagram 1: Chemical Equilibrium of DCHA Salt System

Caption: The reversible transformation of an oily amino acid into a crystalline DCHA salt and its subsequent liberation for synthesis.

Strategic Applications in Peptide Synthesis[2][3][4]

When to Use DCHA Salts[5][6]

-

Boc-Chemistry: The most common application. Many Boc-amino acids (e.g., Boc-His(Boc)-OH, Boc-Arg derivatives) are difficult to crystallize as free acids.

-

Unnatural Amino Acids: Novel derivatives often lack optimized synthesis routes; DCHA salt formation provides a generic "cleanup" step.

-

Scale-Up: In GMP manufacturing, filtration (crystallization) is preferred over chromatography.

The "Direct Use" Controversy vs. Best Practice

A common question is: Can I use the DCHA salt directly in a coupling reaction?

-

Technically Possible: In some active ester couplings, the DCHA is hindered enough that it might not compete significantly.

-

Scientifically Unsound (Risk): DCHA is a secondary amine.[2] If used with carbodiimides (DCC/DIC), it can form N-acylurea byproducts or compete with the amino component.

-

Verdict: Always desalt. The risk of side reactions and purification difficulties downstream outweighs the 30 minutes saved by skipping the wash step.

Experimental Protocols

Protocol A: Formation of DCHA Salts (Purification)

Use this when you have a crude, oily amino acid derivative that requires purification.

-

Dissolution: Dissolve the crude N-protected amino acid (10 mmol) in a minimal amount of Ethyl Acetate or Diethyl Ether .

-

Neutralization: Add Dicyclohexylamine (10-10.5 mmol, 1.0-1.05 eq) dropwise with stirring.

-

Note: A slight excess ensures complete salt formation, but too much makes the product sticky.

-

-

Precipitation:

-

If solid forms immediately: Cool to 0°C to complete precipitation.

-

If no solid forms: Add non-polar anti-solvent (e.g., Hexane or Petroleum Ether ) slowly until turbidity persists. Scratch the flask glass to induce nucleation.

-

-

Isolation: Filter the solid, wash with cold Ether/Hexane (1:1), and dry in vacuo.

Protocol B: Desalting / Liberation (The "Gold Standard")

Crucial: This must be performed immediately before the coupling reaction to prevent the free acid from degrading.

Reagents:

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash Solution: 10% KHSO₄ (aq) or 10% H₃PO₄ (aq).

-

Why KHSO₄? It is a strong enough acid (pH ~2) to protonate DCHA but mild enough to preserve acid-sensitive groups like Boc (unlike HCl).

-

Step-by-Step:

-

Suspension: Suspend the DCHA salt in EtOAc or DCM (approx. 10 mL per gram).

-

Partition: Transfer to a separatory funnel. Add an equal volume of 10% KHSO₄ .

-

Extraction: Shake vigorously. The DCHA is protonated to form DCHA·H⁺, which partitions into the aqueous phase. The free amino acid (R-COOH) remains in the organic phase.

-

Separation: Drain the aqueous layer.

-

Repeat Wash: Wash the organic layer 2 more times with KHSO₄ to ensure complete removal of amine.

-

Final Wash: Wash once with Brine (saturated NaCl) to remove trapped water.

-

Drying: Dry organic layer over MgSO₄ or Na₂SO₄, filter, and evaporate.

-

Result: You will likely obtain a viscous oil or foam. Use immediately.

-

Diagram 2: The Desalting Workflow

Caption: Operational workflow for removing DCHA prior to peptide coupling.

Comparative Analysis: DCHA vs. Alternatives

While DCHA is the industry standard, other bases are occasionally used.

| Feature | DCHA (Dicyclohexylamine) | CHA (Cyclohexylamine) | TBA (tert-Butylamine) |

| Crystallinity | High (Bulky lattice) | Moderate | Low to Moderate |

| Solubility (Salt) | Low in Ether/Water | Moderate | Higher (often too soluble) |

| Removal Ease | Easy (Acid wash) | Easy (Acid wash) | Very Easy (Volatile) |

| Steric Hindrance | High (Good protection) | Moderate | Moderate |

| Primary Use | Purification of oils | Less bulky acids | NMR studies / specific cases |

References

-

Bachem Technical Notes. (2021). Conversion of a DCHA salt to the free acid.[3][4][5][6] Bachem.[4] Link

-

Aapptec. (n.d.). Converting CHA and DCHA Salts to Free Acids - Technical Bulletin 1137.[7] Aapptec Peptide Systems. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[][9][10][3][4] Chemical Reviews, 109(6), 2455–2504. (Contextual grounding on protecting group stability). Link

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[9][4][6] CRC Press. (Authoritative text on coupling mechanisms and salt interference). Link

Sources

Technical Monograph: Spectroscopic Characterization and Quality Control of Nps-L-Ala-DCHA

Executive Summary & Structural Logic

This technical guide provides a comprehensive analytical framework for Nps-L-Ala-DCHA , a critical intermediate in solid-phase peptide synthesis (SPPS). The 2-nitrophenylsulfenyl (Nps) group is a valuable amine protectant due to its removal under mild acidic conditions (dilute HCl in non-polar solvents) or via nucleophilic attack, avoiding the harsh cleavage conditions of Boc chemistry or the base sensitivity of Fmoc.

The Dicyclohexylamine (DCHA) salt form is preferred over the free acid because the Nps-amino acid free acids are often oils or unstable amorphous solids. The DCHA salt confers crystallinity, enhancing stability and simplifying purification via recrystallization.

Structural Connectivity & Fragmentation Logic

The molecule consists of three distinct moieties that must be validated spectroscopically:

-

The Protecting Group: 2-Nitrophenylsulfenyl (Nps) – Confirmed by Aromatic NMR and Nitro IR bands.

-

The Amino Acid: L-Alanine – Confirmed by the Chiral Center (Optical Rotation) and Aliphatic NMR.

-

The Counter-Ion: Dicyclohexylamine (DCHA) – Confirmed by broad Aliphatic NMR and Carboxylate IR shifts.

Figure 1: Structural connectivity and spectroscopic domains of Nps-L-Ala-DCHA.

Physical Properties & Purity Parameters

Before advanced spectroscopy, basic physical constants provide the first line of defense against degradation (e.g., Nps cleavage or DCHA loss).

| Parameter | Specification | Diagnostic Value |

| Appearance | Yellow crystalline powder | Yellow color is intrinsic to the Nps chromophore.[2] White powder indicates loss of Nps. Dark orange/red indicates decomposition. |

| Melting Point | 176°C (dec.) | Sharp melting point confirms salt formation. Lower MP (<150°C) suggests free acid or hydrolysis. |

| Optical Rotation | Measured in Methanol (c=1 or 2). Critical for confirming L-isomer retention (no racemization during salt formation). | |

| Solubility | Soluble in MeOH, DMSO, DMF | Insoluble in water and non-polar ether (used for precipitation). |

Critical Note: The melting point of the DCHA salt is significantly higher than the free acid. If your sample melts below 160°C, perform a micro-extraction with EtOAc/KHSO4 to isolate the free acid and re-check.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The spectrum is dominated by the DCHA aliphatic protons, which can obscure the Alanine methyl group. Integration is vital.

Solvent: DMSO-

H-NMR Data (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.80 - 8.20 | Broad Singlet | 2H | Ammonium protons of DCHA (exchangeable). | |

| 8.25 | Doublet ( | 1H | Ar-H (3) | Nps Aromatic: Ortho to Nitro group (deshielded). |

| 7.90 - 7.60 | Multiplet | 1H | Ar-H (5) | Nps Aromatic ring. |

| 7.50 - 7.30 | Multiplet | 2H | Ar-H (4,6) | Nps Aromatic ring.[3][4][5] |

| 4.10 - 3.90 | Multiplet | 1H | Alanine Alpha-proton. | |

| 3.60 - 3.20 | Broad | 1H | N-H | Sulfenamide proton (often broad/exchanged). |

| 3.00 - 2.80 | Multiplet | 2H | N-CH | DCHA Methine protons (adjacent to N). |

| 2.00 - 1.00 | Massive Multiplet | 20H | Cyclohexyl | DCHA Methylene envelope. |

| 1.28 | Doublet ( | 3H | Alanine Methyl group (may overlap with DCHA). |

C-NMR Data (100 MHz, DMSO- )

-

Carbonyl: ~174.0 ppm (Carboxylate salt, distinct from ~171 ppm of ester/acid).

-

Aromatic (Nps): 145.0, 136.0, 133.5, 126.0, 125.5, 124.0 ppm.

-

Alpha-Carbon: ~55.0 ppm.

-